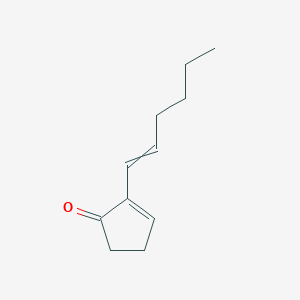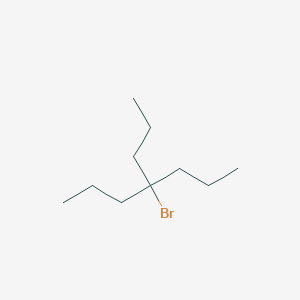
4-Bromo-4-propylheptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. It is a branched alkane with a bromine atom attached to the fourth carbon of the heptane chain. This compound is part of the alkyl halides family, which are known for their reactivity and versatility in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
4-Bromo-4-propylheptane can be synthesized through the bromination of 4-propylheptane. The process typically involves the use of bromine (Br2) in the presence of a radical initiator such as light or heat to facilitate the substitution reaction. The reaction conditions need to be carefully controlled to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would require efficient handling of bromine and control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of industrial production.
化学反応の分析
Types of Reactions
4-Bromo-4-propylheptane undergoes several types of chemical reactions, including:
Nucleophilic Substitution (SN1 and SN2): The bromine atom can be replaced by various nucleophiles such as hydroxide (OH-), cyanide (CN-), or alkoxide (RO-).
Elimination Reactions (E1 and E2): The compound can undergo elimination to form alkenes, typically in the presence of a strong base like potassium tert-butoxide (KOtBu).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or sodium cyanide (NaCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of alcohols, nitriles, or ethers depending on the nucleophile used.
Elimination: Formation of alkenes such as 4-propyl-1-heptene.
Reduction: Formation of 4-propylheptane.
科学的研究の応用
4-Bromo-4-propylheptane has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of other functionalized compounds.
Biology: Utilized in the study of enzyme-catalyzed reactions involving halogenated substrates.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Employed in the production of specialty chemicals and materials, including polymers and surfactants.
作用機序
The mechanism of action of 4-Bromo-4-propylheptane primarily involves its reactivity as an alkyl halide. The bromine atom, being a good leaving group, facilitates various substitution and elimination reactions. In biological systems, it may interact with enzymes that catalyze halogenated substrates, leading to the formation of reactive intermediates.
類似化合物との比較
Similar Compounds
4-Bromoheptane: Similar structure but lacks the propyl group, leading to different reactivity and applications.
4-Chloro-4-propylheptane: Chlorine instead of bromine, resulting in different reactivity due to the weaker leaving group ability of chlorine.
4-Iodo-4-propylheptane: Iodine instead of bromine, with iodine being a better leaving group, leading to faster reactions.
Uniqueness
4-Bromo-4-propylheptane is unique due to the presence of the bromine atom at the fourth position and the propyl group, which influences its reactivity and the types of reactions it can undergo. Its specific structure makes it a valuable intermediate in organic synthesis and a useful compound in various research applications.
特性
CAS番号 |
62696-06-4 |
|---|---|
分子式 |
C10H21Br |
分子量 |
221.18 g/mol |
IUPAC名 |
4-bromo-4-propylheptane |
InChI |
InChI=1S/C10H21Br/c1-4-7-10(11,8-5-2)9-6-3/h4-9H2,1-3H3 |
InChIキー |
QKZOLNBYNJQRMW-UHFFFAOYSA-N |
正規SMILES |
CCCC(CCC)(CCC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


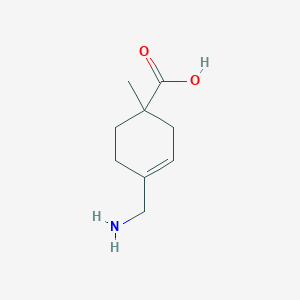
![1,1'-Diazenediyldi(1H-imidazo[1,2-a]pyrimidin-4-ium) dibromide](/img/structure/B14516665.png)
![5-[5-(4-Aminobutoxy)-2-methoxy-4-methylphenyl]pentan-1-amine](/img/structure/B14516669.png)

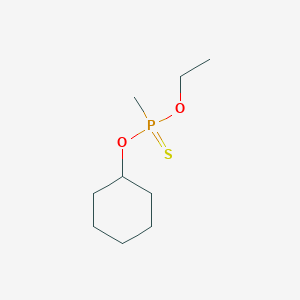



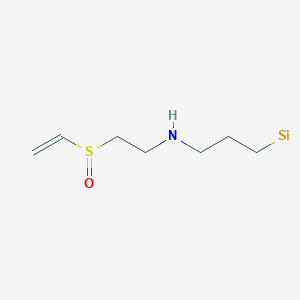
![4-[3-(4-Ethoxyphenyl)phenyl]-1,2-dimethoxybenzene](/img/structure/B14516705.png)
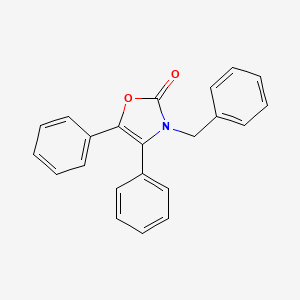
![(E)-[5-(4-bromophenyl)-3,6-dihydro-1,3,4-thiadiazin-2-ylidene]hydrazine](/img/structure/B14516720.png)
![[3-(1H-Indol-3-yl)benzo[f]quinolin-4(3H)-yl](phenyl)methanone](/img/structure/B14516726.png)
